![molecular formula C19H20N4O B7478490 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B7478490.png)
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone, also known as MTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTE belongs to the class of tetrazole-based compounds, which have been studied extensively for their pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has been shown to activate the p38 MAPK pathway, which leads to the induction of apoptosis. In inflammation research, 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has been shown to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. Additionally, 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has been shown to have various biochemical and physiological effects in different studies. In cancer research, 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. Additionally, 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting AChE activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays. Additionally, 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, there are also limitations to the use of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone in lab experiments. For example, the synthesis of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone requires expertise in organic chemistry, which may limit its accessibility to researchers. Additionally, the mechanism of action of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone is not fully understood, which makes it challenging to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for the research on 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone. One potential area of research is the development of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone-based drugs for cancer and inflammation therapy. Additionally, further studies are needed to elucidate the mechanism of action of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone and its potential therapeutic targets. Another area of research is the investigation of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone's neuroprotective effects in animal models of neurodegenerative diseases. Overall, the potential therapeutic properties of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone make it a promising candidate for further research in various areas of pharmacology.
Synthesemethoden
The synthesis of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone involves a multi-step process that requires expertise in organic chemistry. The initial step involves the condensation of 2,4,5-trimethylphenylacetonitrile with sodium azide to form the corresponding tetrazole. The tetrazole is then reacted with 2-methylbenzoyl chloride to produce 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone. The purity of the compound can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has been studied for its potential therapeutic properties in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has also shown that 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's disease models.
Eigenschaften
IUPAC Name |
2-[5-(2-methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-7-5-6-8-16(12)19-20-22-23(21-19)11-18(24)17-10-14(3)13(2)9-15(17)4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSKTNIXSMYPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)C3=C(C=C(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)
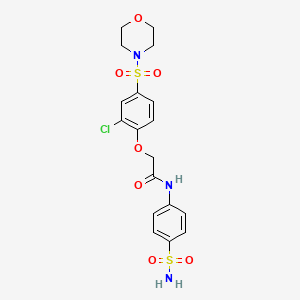
![Ethyl 6-methyl-4-[(2-thien-3-ylethyl)amino]furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7478431.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478434.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478444.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B7478450.png)
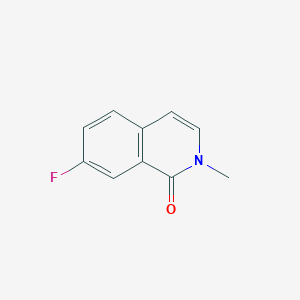
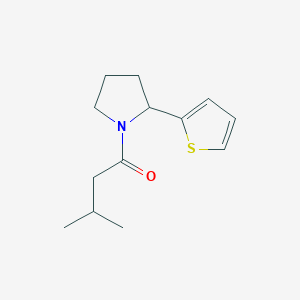
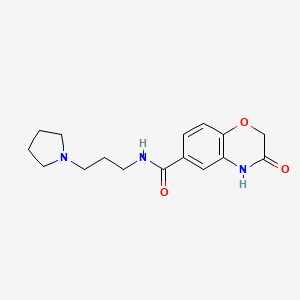
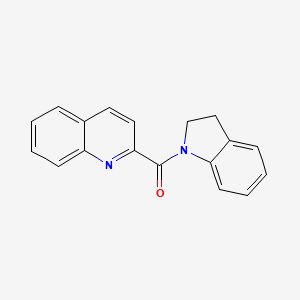
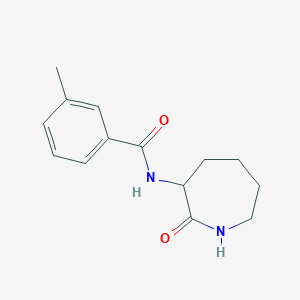
![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)
![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)
![2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide](/img/structure/B7478532.png)